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Compound of Interest

Compound Name: Dmmda

Cat. No.: B12764425

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known
psychedelic compound. As of the current date, there is a significant scarcity of published, peer-
reviewed scientific literature detailing its pharmacological properties and mechanism of action.
The information and protocols provided herein are based on the foundational work of Alexander
Shulgin, comparisons to structurally related compounds, and standardized methodologies for
psychedelic drug research. These notes are intended to serve as a guide for researchers on
how DMMDA could be systematically investigated as a tool for psychedelic research.

Introduction to DMMDA

DMMDA is a psychedelic amphetamine first synthesized and described by Alexander Shulgin.
[1] It is structurally related to other psychedelic phenethylamines such as MMDA and the DOx
series of compounds.[2][3] Shulgin's qualitative reports in his book PIHKAL describe DMMDA
as producing LSD-like subjective effects, suggesting a mechanism of action common to classic
psychedelics.[1][2]

Chemical Structure:
e |[UPAC Name: 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine[1]

e Molecular Formula: C12H17NOa4
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e Molar Mass: 239.271 g/mol [1]

Postulated Mechanism of Action

The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A
receptor (5-HT2aR).[3][4] Based on the subjective effects reported by Shulgin, it is hypothesized
that DMMDA is also a 5-HT2aR agonist.[1] Activation of this G-protein coupled receptor (GPCR)
initiates a cascade of intracellular signaling events, leading to the characteristic psychedelic
effects.

Hypothesized Signaling Pathway

The diagram below illustrates the generally accepted signaling cascade following 5-HT2a
receptor activation by a psychedelic agonist like DMMDA.
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Caption: Hypothesized 5-HT2a receptor signaling cascade for DMMDA.

Pharmacological Data

To date, there is no publicly available quantitative pharmacological data for DMMDA. The
following tables are presented as a template for the types of data that need to be generated to
characterize this compound. Data for the well-studied psychedelic DOI (2,5-Dimethoxy-4-
iodoamphetamine) is included for comparison.

Table 1: Receptor Binding Affinities (Ki, nM)
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Compound 5-HTa2a 5-HT2B 5-HT2C D2 SERT
Data not Data not Data not Data not Data not
DMMDA
available available available available available
(R)-DOI 0.69 2.0 2.4 >10,000 >10,000

Data for (R)-DOI from relevant pharmacological literature.

ble 2: In Vi ional Activity ( |

Compound 5-HT2a (Calcium Flux) 5-HT2a (IP2 Accumulation)
DMMDA Data not available Data not available
(R)-DOI 0.8 1.1

Data for (R)-DOI from relevant pharmacological literature.

Table 3: Human Psychopharmacology

. Subjective Potency

Compound Dosage Range Duration .

Effects Comparison

LSD-like images, 75 mg DMMDA =
DMMDA 30 - 75 mg[1] 6 - 8 hours[1] mydriasis, ataxia, 75-100 ug

time dilation[1] LSD[1]

Visuals, altered
LSD 50 - 200 g 8 - 12 hours consciousness, -

synesthesia

Experimental Protocols

The following are generalized protocols that can be adapted for the comprehensive
pharmacological characterization of DMMDA.

Protocol 4.1: In Vitro Receptor Binding Assay
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Objective: To determine the binding affinity (Ki) of DMMDA for various CNS receptors, with a
primary focus on serotonin receptor subtypes.

Methodology:

Receptor Source: Use commercially available cell lines stably expressing human
recombinant receptors (e.g., HEK293 cells expressing h5-HT2aR) or prepared animal brain
tissue homogenates (e.g., rat frontal cortex).

Radioligand: Select a suitable radioligand for each receptor target. For example,
[3H]ketanserin for 5-HT2aR, [BH]LSD for 5-HT2BR, and [3H]mesulergine for 5-HT2CR.

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCI, pH 7.4).

Competition Assay:

[¢]

In a 96-well plate, add increasing concentrations of DMMDA.

o

Add a fixed concentration of the chosen radioligand.

[e]

Add the membrane preparation containing the target receptor.

o

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach
equilibrium.

o Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using
a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay
buffer.

» Quantification: Measure the radioactivity retained on the filters using a liquid scintillation
counter.

o Data Analysis:

o Determine non-specific binding using a high concentration of a known non-labeled ligand
(e.g., 10 uM mianserin for 5-HT2aR).

o Plot the percentage of specific binding against the log concentration of DMMDA.
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o Calculate the ICso value (concentration of DMMDA that inhibits 50% of specific radioligand
binding) using non-linear regression.

o Convert the ICso to a Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L}/Kd),
where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: In Vitro Functional Assay (Calcium

Mobilization)

Objective: To determine the functional potency (ECso) and efficacy of DMMDA at the 5-HT2a
receptor.

Methodology:

e Cell Line: Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human 5-HTza
receptor and a G-protein that couples to a calcium-sensitive fluorescent probe (e.g., Fluo-4
AM).

o Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to

confluence.

e Dye Loading: Load the cells with the calcium-sensitive dye in a suitable buffer (e.g., Hanks'
Balanced Salt Solution with 20 mM HEPES). Incubate in the dark.

o Compound Addition:
o Prepare serial dilutions of DMMDA.
o Use a fluorescent imaging plate reader (e.g., FLIPR) to measure baseline fluorescence.

o Add the DMMDA dilutions to the wells and continue to measure the change in
fluorescence intensity over time.

» Data Analysis:
o Determine the maximum change in fluorescence for each concentration of DMMDA.

o Plot the response against the log concentration of DMMDA.
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o Use non-linear regression to fit a sigmoidal dose-response curve and determine the ECso
and Emax values.

o Compare the Emax of DMMDA to that of a full agonist (e.g., serotonin) to determine its
efficacy.

Protocol 4.3: In Vivo Animal Behavioral Assay (Head-
Twitch Response in Mice)

Objective: To assess the in vivo 5-HT2aR agonist activity of DMMDA. The head-twitch response
(HTR) is a behavioral proxy for 5-HT2aR activation in rodents.

Methodology:

e Animals: Use male C57BL/6J mice. Acclimatize the animals to the housing and testing
environment.

e Drug Administration:
o Dissolve DMMDA in a suitable vehicle (e.g., saline).

o Administer various doses of DMMDA (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) via intraperitoneal
(i.p.) or subcutaneous (s.c.) injection. A vehicle-only group should be included as a control.

e Observation:
o Immediately after injection, place each mouse into an individual observation chamber.

o Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head
twitch is a rapid, rotational movement of the head.

o Data Analysis:
o Plot the mean number of head twitches against the dose of DMMDA.

o Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a
post-hoc test) to determine the dose-dependent effect of DMMDA on HTR.
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o To confirm 5-HT2aR mediation, a separate experiment can be conducted where animals
are pre-treated with a selective 5-HT2aR antagonist (e.g., M100907) before DMMDA
administration.

Synthesis Overview

DMMDA can be synthesized from apiole, a naturally occurring compound.[1]

Isomerization Nitration Reduction
Apiole (KOH, Ethanol) = (Tetranitromethane, Pyridine) M, \ioisoapiole .g., LiAIH4

Click to download full resolution via product page
Caption: Simplified overview of DMMDA synthesis from apiole.

Caution: The nitration step using tetranitromethane as described by Shulgin is hazardous.[1]
Safer, modern synthetic methods, such as a Wacker oxidation of apiole to form the
corresponding phenyl-2-propanone followed by reductive amination, should be considered.[1]

Conclusion and Future Directions

DMMDA represents an understudied psychedelic compound with potential for research into the
structure-activity relationships of psychedelic phenethylamines. Comprehensive
characterization, starting with the fundamental in vitro and in vivo protocols outlined above, is
necessary to understand its pharmacological profile and potential as a research tool. Future
studies should focus on:

Full Receptor Screening: To determine its selectivity profile.

In Vitro Signaling Bias: To investigate if DMMDA preferentially activates certain downstream
signaling pathways (e.g., G-protein vs. [-arrestin).

Advanced Animal Models: To explore its effects on cognition, mood, and social behavior.

Metabolite Identification: To understand its biotransformation and duration of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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